
3-(4-(6-Chloropyridin-3-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(6-Chloropyridin-3-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of pyridine, tetrahydropyran, and oxadiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(6-Chloropyridin-3-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 6-chloropyridine-3-carboxylic acid with tetrahydropyran-4-amine to form an amide intermediate. This intermediate is then cyclized with hydrazine hydrate to form the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with pyridine-3-boronic acid under Suzuki-Miyaura cross-coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production would require stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(6-Chloropyridin-3-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-(6-Chloropyridin-3-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Used in the development of new materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(4-(6-Chloropyridin-3-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole stands out due to its unique combination of functional groups and its potential as a multi-target inhibitor. This makes it a valuable candidate for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C17H15ClN4O2 |
|---|---|
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
3-[4-(6-chloropyridin-3-yl)oxan-4-yl]-5-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H15ClN4O2/c18-14-4-3-13(11-20-14)17(5-8-23-9-6-17)16-21-15(24-22-16)12-2-1-7-19-10-12/h1-4,7,10-11H,5-6,8-9H2 |
InChI-Schlüssel |
IMQBTFHKNGXREZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(C2=CN=C(C=C2)Cl)C3=NOC(=N3)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


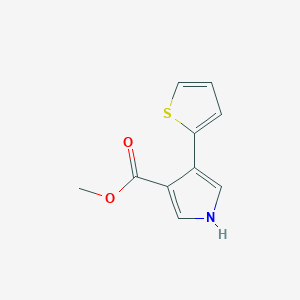
![N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11804920.png)
![6-Cyclopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804925.png)
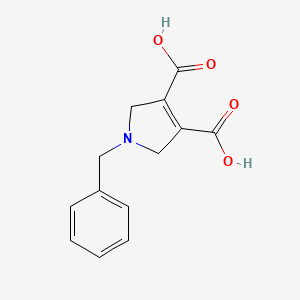
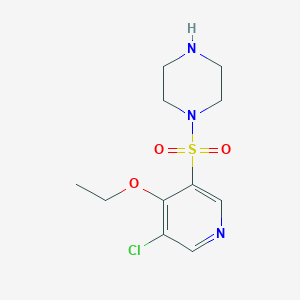
![3-Ethyl-6-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804951.png)
![2-Cyclohexyl-2-(2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B11804952.png)
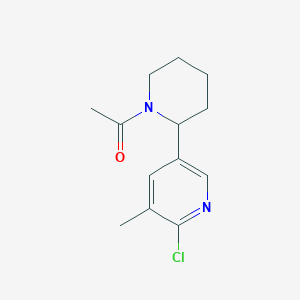
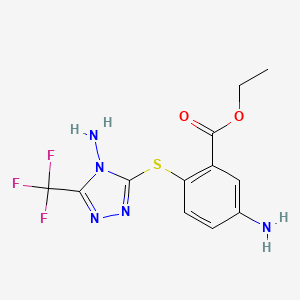


![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B11804982.png)

![(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)methanamine hydrochloride](/img/structure/B11804997.png)
